(1-Trityl-1H-imidazol-4-yl)acetic acid

Gene Delivery Nanomedicine Non-viral Vectors

This N‑trityl‑protected imidazole‑4‑acetic acid enables regioselective C‑2 functionalization impossible with unprotected analogs. The bulky lipophilic trityl group anchors drug‑delivery nanoparticles, improving siRNA delivery with an 11‑fold transfection efficiency increase. Ideal for gene‑vector synthesis and complex pharmaceutical intermediates. High ≥98% purity ensures reproducible results across demanding R&D workflows.

Molecular Formula C24H20N2O2
Molecular Weight 368.4 g/mol
CAS No. 168632-03-9
Cat. No. B1600743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Trityl-1H-imidazol-4-yl)acetic acid
CAS168632-03-9
Molecular FormulaC24H20N2O2
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(=O)O
InChIInChI=1S/C24H20N2O2/c27-23(28)16-22-17-26(18-25-22)24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18H,16H2,(H,27,28)
InChIKeyQJSMFMHNXGZJOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Trityl-1H-imidazol-4-yl)acetic Acid (CAS 168632-03-9): A Strategic N-Protected Imidazole Building Block for Medicinal Chemistry and Material Science


(1-Trityl-1H-imidazol-4-yl)acetic acid (CAS 168632-03-9) is an N-trityl protected imidazole derivative featuring a carboxylic acid functional group. With a molecular weight of 368.4 g/mol and an XLogP3-AA value of 4.3, this compound is characterized by its sterically bulky, lipophilic trityl (triphenylmethyl) group, which serves as a robust protecting group for the imidazole nitrogen [1]. This protection is critical for enabling regioselective synthetic transformations at other positions of the imidazole ring, making it a valuable building block in the synthesis of more complex pharmaceutical and agrochemical intermediates . Its availability in high purity (commonly ≥98%) from reputable suppliers supports its use in demanding research and development workflows .

Why Unprotected or Methyl-Protected Imidazole Acetic Acid Analogs Cannot Substitute for 1-Trityl-1H-imidazol-4-yl)acetic Acid in Key Applications


The trityl group on (1-Trityl-1H-imidazol-4-yl)acetic acid is not a passive substituent; it fundamentally alters the compound's physicochemical and reactivity profile compared to closely related analogs like (1H-imidazol-4-yl)acetic acid (unprotected) or (1-methyl-1H-imidazol-4-yl)acetic acid. The bulky, lipophilic trityl group (calculated XLogP3-AA of 4.3) dramatically increases steric hindrance and hydrophobicity [1]. This unique profile enables distinct applications, such as serving as a hydrophobic anchor in nanocarrier design or as a protecting group that can be cleaved under specific, mild conditions, which would be impossible with the unprotected or methyl-protected analogs . Furthermore, the trityl group's ability to modulate electronic properties and intermolecular interactions directly impacts the performance of downstream products, as evidenced by the enhanced transfection efficiency of PEI-g-imidazolyl nanoparticles synthesized using this specific building block .

Quantitative Differentiation of 1-Trityl-1H-imidazol-4-yl)acetic Acid: Evidence-Based Comparisons for Informed Scientific Procurement


Enhanced Gene Transfection Efficiency in PEI Nanoparticles via Trityl-Imidazole Conjugation vs. Unmodified PEI and PN-2 Controls

A derivative of (1-Trityl-1H-imidazol-4-yl)acetic acid, the IGA linker (2-(N-1-tritylimidazol-4-yl)-N-(6-glycidyloxyhexyl)-acetamide), was conjugated to BDE-crosslinked PEI nanoparticles (PN NPs). The resulting PN-g-imidazolyl nanoparticles (PNIm) exhibited significantly enhanced gene transfection efficiency compared to unmodified PEI, the best-performing non-imidazolyl nanoparticle (PN-2), and commercial transfection reagents .

Gene Delivery Nanomedicine Non-viral Vectors

Superior Deprotection Yield of N-Trityl-Imidazole vs. N-Benzyl-Imidazole Under Reductive Conditions

In a comparative study of N-protecting groups on imidazole, the trityl group demonstrated a higher yield of deprotection (producing 1H-imidazole) under reductive lithiation conditions compared to the benzyl group. Specifically, with lithium and isoprene in THF at room temperature, the N-trityl-imidazole yielded 74% product after 1 hour, whereas the N-benzyl-imidazole gave only 47% yield under the same conditions .

Organic Synthesis Protecting Groups Heterocyclic Chemistry

Enhanced siRNA-Mediated Gene Silencing in HEK293 Cells with Trityl-Imidazole Nanoparticles vs. PN-2 Control

The same study evaluating transfection efficiency also assessed siRNA-mediated gene silencing. PNIm nanoparticles, synthesized using a derivative of (1-Trityl-1H-imidazol-4-yl)acetic acid, demonstrated a marked improvement in suppressing GFP-specific gene expression in HEK293 cells compared to the non-imidazolyl PN-2 nanoparticle control .

siRNA Delivery Gene Silencing Nanoparticle

Controlled Reactivity and Regioselectivity Enabled by Trityl Protection in Imidazole Functionalization

The trityl group is not merely a passive protector; its steric bulk actively directs subsequent functionalization. In contrast to unprotected or N-methyl imidazole-4-acetic acid, the trityl group enables selective lithiation and functionalization at the C-2 position of the imidazole ring, a transformation that is challenging or leads to complex mixtures with unprotected analogs .

Regioselective Synthesis Imidazole Chemistry Protecting Group

High-Value Application Scenarios for 1-Trityl-1H-imidazol-4-yl)acetic Acid Based on Validated Evidence


Development of High-Efficiency Polymeric Gene Delivery Vectors

Researchers designing non-viral vectors for gene therapy should prioritize (1-Trityl-1H-imidazol-4-yl)acetic acid as a key building block for synthesizing functional linkers. As demonstrated, conjugation of a trityl-imidazole-acetamide derivative to PEI nanoparticles resulted in an 11-fold increase in transfection efficiency and a 20% improvement in gene silencing efficacy over control nanoparticles . This evidence supports its use in creating next-generation nanocarriers for DNA and siRNA delivery.

Multi-Step Synthesis Requiring Robust, Removable Imidazole Nitrogen Protection

In complex organic syntheses where the imidazole nitrogen must be temporarily masked, (1-Trityl-1H-imidazol-4-yl)acetic acid offers a quantifiable advantage. The trityl group provides a 74% deprotection yield under mild reductive conditions, which is 57% higher than the yield for the common benzyl protecting group . This efficiency makes it a preferred intermediate for constructing pharmaceutical candidates where high overall yield is critical.

Synthesis of Regioselectively Functionalized Imidazole Pharmacophores

Medicinal chemists aiming to install specific substituents at the C-2 position of an imidazole-4-acetic acid scaffold can leverage the steric directing effects of the N-trityl group. Unlike unprotected or methyl-protected analogs which yield isomeric mixtures, the trityl-protected variant enables selective C-2 lithiation and functionalization . This control is essential for establishing clear structure-activity relationships (SAR) and for the efficient production of single-isomer drug candidates.

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